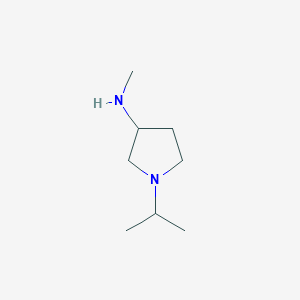

![molecular formula C18H22Cl2N4O3S B2506213 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride CAS No. 1217111-94-8](/img/structure/B2506213.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and acetamide groups. These types of compounds are often explored for their potential as drug precursors due to their structural complexity and functional diversity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a group of drug precursors that include the benzothiazole acetamide moiety were synthesized by reacting imidazole-thione derivatives with chloroacetamide compounds. The structures of these synthesized compounds were confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been analyzed. In this molecule, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, indicating a specific spatial arrangement that could influence the compound's reactivity and interaction with biological targets . This information can be useful when considering the molecular structure analysis of the compound , as the orientation of the rings and the overall 3D structure can affect its chemical properties and potential as a drug precursor.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole acetamide derivatives can be inferred from their pKa values, which indicate how easily a compound can donate or accept protons in chemical reactions. The pKa values for a set of related compounds were determined to be between 5.91 and 8.34 for the first protonation at the imidazole ring nitrogen, and between 3.02 and 4.72 for the second protonation at the benzothiazole ring nitrogen . These values suggest that the compounds have moderate acidity and could participate in reactions where proton transfer is significant.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamide derivatives can be diverse. The pKa values suggest that these compounds have acidic properties and could exist in different protonation states depending on the pH of the environment . Additionally, the crystal structure of a related compound shows intermolecular interactions such as C-H...O hydrogen bonds, which could influence the compound's solubility, melting point, and stability . These properties are crucial for the development of drug precursors as they affect the compound's behavior in biological systems and its suitability for formulation into a drug product.

科学的研究の応用

Generation of Structurally Diverse Libraries

Research by Roman (2013) explored the utilization of ketonic Mannich bases for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This methodological approach demonstrates the compound's versatility in synthesizing a wide array of chemical entities, potentially including derivatives or structurally similar compounds to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride, for various scientific applications (Roman, 2013).

Development of Inhibitors with Therapeutic Potential

Iftikhar et al. (2019) detailed a novel synthetic route leading to the creation of 1,3,4-oxadiazole derivatives, exhibiting potent α-glucosidase inhibitory potential. These compounds, derived through successive conversions from 4-chlorobenzoic acid, highlight the therapeutic research applications of related chemical structures in addressing diseases through enzyme inhibition (Iftikhar et al., 2019).

Synthesis and Evaluation of Neuroprotective Agents

González-Muñoz et al. (2011) conducted research on N-acylaminophenothiazines, revealing their neuroprotective properties and potential as treatment agents for Alzheimer's disease. The study showcases the chemical's multifunctional activity, including selective inhibition and protection against neuronal damage, indicating the relevance of similar compounds in neuroprotective therapeutic research (González-Muñoz et al., 2011).

Catalytic Applications in Organic Synthesis

Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, showcasing the compound's utility in enhancing synthetic efficiency and environmental sustainability in organic synthesis. This research underlines the potential catalytic applications of related chemical structures in facilitating complex organic reactions (Liu et al., 2014).

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S.ClH/c1-21(2)9-4-10-22(16(26)11-23-14(24)7-8-15(23)25)18-20-17-12(19)5-3-6-13(17)27-18;/h3,5-6H,4,7-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEDEPFOMZSPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CN3C(=O)CCC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)

![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)

![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

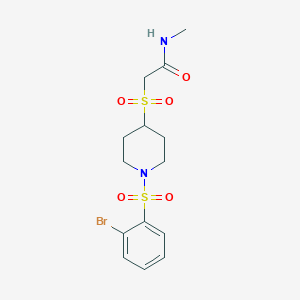

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

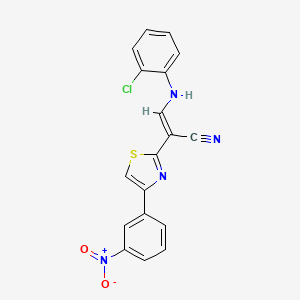

![2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)

![N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2506145.png)

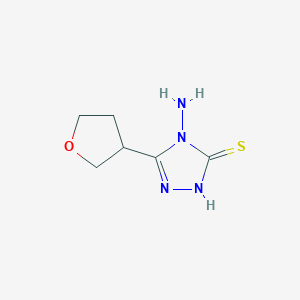

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)